Ancistrocongoline A

Description

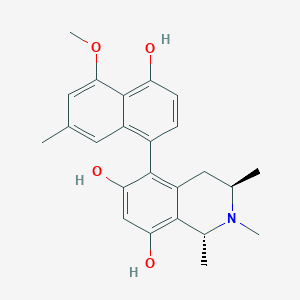

Ancistrocongoline A is a naphthylisoquinoline alkaloid first isolated from Ancistrocladus congolensis and A. likoko, lianas native to the Congo Basin . It belongs to the subclass of 5,8′-coupled naphthyltetrahydroisoquinolines, characterized by a biaryl linkage between the naphthalene and isoquinoline moieties. This compound is notable for its hybrid-type structure, featuring an R-configuration at C-3 and an oxygen function at C-6, which places it in the "mixed Ancistrocladaceae/Dioncophyllaceae-type" category . This compound serves as a key biosynthetic precursor for several derivatives, including O-methylated analogs like ikelacongoline A .

Properties

CAS No. |

455255-21-7 |

|---|---|

Molecular Formula |

C24H27NO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol |

InChI |

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1 |

InChI Key |

GWJJRDKEDFSIDL-ZIAGYGMSSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:

Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.

Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.

Functional Group Modifications:

Industrial Production Methods

advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .

Chemical Reactions Analysis

Types of Reactions

Ancistrocongoline A undergoes several types of chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:

Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.

Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.

Medicine: Studied for its antileukemic properties and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting Enzymes: this compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes.

Interfering with DNA: The compound may intercalate into DNA, preventing replication and transcription.

Modulating Signaling Pathways: This compound may affect various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features

Ancistrocongoline A shares its 5,8′-coupling pattern with several related alkaloids, but distinct differences arise in substituent placement, methylation patterns, and axial configurations. Key analogues include:

Korupensamine B (1b)

- Source : Ancistrocladus korupensis (Cameroon).

- Structural Similarities : 5,8′-coupling, R-configuration at C-3, and hybrid-type classification .

- Differences : Korupensamine B is the atropo-diastereomer of korupensamine A, differing in the biaryl linkage (M-configuration vs. P-configuration). This compound lacks this atropisomerism due to its unique stereochemical stability .

Ikelacongoline A (5a)

- Source : Central Congolese Ancistrocladus species.

- Structural Similarities: Identical molecular formula (C₂₅H₂₉NO₄) and 5,8′-coupling.

- Differences : Ikelacongoline A is the 50-O-methyl derivative of this compound, indicating a methylation difference at the C-50 position .

Ancistrolikokine A3 (14)

Biaryl Linkage Configurations

The M- or P-configuration of the biaryl axis critically influences bioactivity and stereochemical properties:

- This compound : Presumed M-configuration based on ECD spectral similarities to ancistrocongoline C .

- Ikelacongoline D (7) : Shares the M-configuration with ancistrocongoline C but differs in methyl group placement at C-1 and C-3 .

- Korupensamine E (17) : M-configuration, identical to this compound, but distinct in hydroxylation patterns .

Functional Implications of Structural Variations

- Methylation Effects : The addition or removal of methyl groups (e.g., 50-O-methyl in ikelacongoline A) alters lipophilicity and bioavailability .

- Atropoisomerism : Compounds like korupensamine B exhibit atropo-diastereomerism, which can significantly impact their antileishmanial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.